REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=O.[Li]N([Si](C)(C)C)[Si](C)(C)C.[C:22]([O:29][CH2:30][CH3:31])(=[O:28])[C:23](OCC)=O.[Cl:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[NH:39][NH2:40].OS(O)(=O)=O.C([O-])(O)=O.[Na+]>C(OCC)C>[CH2:30]([O:29][C:22]([C:23]1[C:2]([CH3:1])=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=2)[N:39]([C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2[Cl:32])[N:40]=1)=[O:28])[CH3:31] |f:5.6|
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Name
|
|
Quantity
|
16.9 g
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Type
|
reactant
|
Smiles
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CCC(=O)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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[Li]N([Si](C)(C)C)[Si](C)(C)C
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
5.9 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)NN
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Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at −78 C for 0.75 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stir for 17 hours
|
Duration
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17 h
|
Type
|
CUSTOM
|
Details
|
The diethyl ether was removed under vacuum
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Type
|
ADDITION
|
Details
|
the residue was diluted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
A light yellow solid precipitated out of solution
|
Type
|
FILTRATION
|
Details
|
was collected by filtration (9.9 g, 36%)
|
Type
|
CUSTOM
|
Details
|
This solid, which was used without further purification
|
Type
|
DISSOLUTION
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Details
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was dissolved in isopropyl alcohol (200 ml)
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 17 hours
|
Duration
|
17 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
the organic solution was washed with sat'd aq NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with cyclohexane
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1C)C1=CC=C(C=C1)Cl)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |